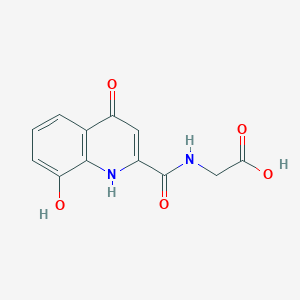

N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine

Description

Properties

CAS No. |

648896-17-7 |

|---|---|

Molecular Formula |

C12H10N2O5 |

Molecular Weight |

262.22 g/mol |

IUPAC Name |

2-[(8-hydroxy-4-oxo-1H-quinoline-2-carbonyl)amino]acetic acid |

InChI |

InChI=1S/C12H10N2O5/c15-8-3-1-2-6-9(16)4-7(14-11(6)8)12(19)13-5-10(17)18/h1-4,15H,5H2,(H,13,19)(H,14,16)(H,17,18) |

InChI Key |

NLRMLEVKOPBYFC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)O)NC(=CC2=O)C(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

Stepwise Cyclization and Hydroxylation

In a representative procedure, anthranilic acid reacts with ethyl oxaloacetate in polyphosphoric acid at 120°C to yield ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate. Subsequent bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane, followed by hydrolysis with 30% NaOH under microwave irradiation (800 W, 30 min), produces 3-bromo-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (91% yield). Hydroxylation at position 8 is achieved via directed metalation using n-butyllithium and quenching with trimethylborate, followed by oxidative workup with hydrogen peroxide.

Amide Coupling with Glycine

The carboxyl group at position 2 is activated for amide bond formation with glycine. Polystyrene-supported 1-hydroxy-1H-benzotriazole (PS-HOBt) and O-benzotriazol-1-yl-tetramethyluronium hexafluorophosphate (HBTU) are preferred coupling reagents due to their efficiency in suppressing racemization.

Carbodiimide-Mediated Coupling

A solution of 8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid (1 eq) in dry DMF is treated with HBTU (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3 eq) at 0°C. Glycine methyl ester hydrochloride (1.5 eq) is added, and the mixture is stirred at room temperature for 12 h. The crude product is purified via recrystallization from ethanol/water (3:1) to afford the methyl ester precursor, which is saponified with 2N NaOH at 60°C for 2 h.

| Parameter | Value |

|---|---|

| Coupling Reagent | HBTU |

| Base | DIPEA |

| Solvent | DMF |

| Temperature | 0°C → rt |

| Yield (ester) | 72% |

| Saponification Yield | 89% |

Alternative Routes via Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and reduces side products. Ethyl 4-oxo-1,4-dihydroquinoline-2-carboxylate undergoes hydroxylation at position 8 using Cu(I)-mediated C–H activation in the presence of 8-hydroxyquinoline ligands. Subsequent coupling with glycine tert-butyl ester under microwave conditions (160°C, 3 h) achieves 85% conversion, with deprotection using trifluoroacetic acid (TFA) in dichloromethane.

Purification and Characterization

Final purification employs column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1) or preparative HPLC (C18 column, 0.1% TFA in H₂O/ACN). Structural confirmation is achieved via ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Key spectral data for this compound include:

-

¹H NMR (DMSO-d₆) : δ 15.34 (s, 1H, OH), 8.89 (s, 1H, H-5), 8.28 (d, J = 8.0 Hz, 1H, H-7), 7.81 (d, J = 8.4 Hz, 1H, H-6), 4.12 (s, 2H, Gly CH₂).

-

HRMS (ESI) : m/z calcd for C₁₃H₁₁N₂O₅ [M+H]⁺ 283.0721, found 283.0718.

Challenges and Optimization Strategies

-

Regioselectivity in Hydroxylation : Directed ortho-metalation (DoM) using n-BuLi and B(OMe)₃ ensures precise functionalization at position 8.

-

Amide Bond Stability : Use of PS-HOBt minimizes epimerization during coupling.

-

Solvent Effects : Dimethylacetamide (DMA) improves solubility of quinoline intermediates compared to DMF.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Halogenation reactions often use reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Quinoline derivatives with ketone or aldehyde functional groups.

Reduction: Amine derivatives of the original compound.

Substitution: Halogenated or alkylated quinoline derivatives.

Scientific Research Applications

2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as a ligand for metabotropic glutamate receptors, which play a role in neurotransmission.

Medicine: Explored for its potential therapeutic effects in treating neurological disorders such as schizophrenia.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4,8-Dihydroxyquinoline-2-carboxamido)acetic acid involves its interaction with specific molecular targets and pathways. It is believed to act as an agonist for Group II metabotropic glutamate receptors (mGlu2 and mGlu3), which are involved in modulating neurotransmission in the brain. By binding to these receptors, the compound can influence the release of neurotransmitters and affect various physiological processes .

Comparison with Similar Compounds

Quinoline Derivatives with 4-Oxo-1,4-Dihydroquinoline Core

Compounds sharing the 4-oxo-1,4-dihydroquinoline backbone but differing in substituents include:

- N3-(1-(3,5-Dimethyl)adamantyl)-1-pentyl-4-thioxo-1,4-dihydroquinoline-3-carboxamide (47): Features a thioxo group at position 4 and a carboxamide at position 3.

- N3-(1-(3,5-Dimethyl)adamantyl)-6-chloro-4-oxo-1-pentyl-1,4-dihydroquinoline-3-carboxamide (52): Substitution with chlorine at position 6 increases electrophilicity, which may enhance interactions with nucleophilic biological targets .

Key Differences :

- The main compound’s glycine moiety at position 2 contrasts with carboxamide groups at position 3 in derivatives like 47 and 52. This alters hydrogen-bonding capacity and solubility.

- The hydroxyl group at position 8 in the main compound may confer antioxidant properties absent in other quinoline derivatives.

Table 1: Physicochemical Properties of Quinoline Derivatives

Thiazolidinone Derivatives (NAT-1 and NAT-2)

NAT-1 and NAT-2 () are thiazolidinone-based compounds with nicotinamide groups. While structurally distinct from quinoline derivatives, they share a 4-oxo group, enabling comparisons of electronic and steric effects:

- NAT-1 : Contains a methoxy-phenyl group; moderate hydrophilicity.

- NAT-2: Features di-tert-butyl-hydroxyphenyl; enhanced radical-scavenging activity due to phenolic hydroxyl groups .

Key Differences :

- The main compound’s glycine moiety offers zwitterionic character, unlike NAT-1/NAT-2’s neutral nicotinamide groups.

Glycine-Containing Derivatives

- Peptoid Monomers (Nphe, Npcb, Npmb) : These N-substituted glycines (e.g., N-benzylglycine) are used in peptidomimetics. Unlike the main compound’s covalent quinoline-glycine linkage, peptoids utilize glycine as a backbone modifier.

- N-(Amidomethyl)glycine Esters : These derivatives exhibit reactivity toward nitrosation, sulfonylation, and acylation. The main compound’s glycine carbonyl group may similarly participate in nucleophilic reactions.

Table 2: Functionalization of Glycine Moieties

Fullerene-Glycine Hybrid (GF)

The [60]fullerene derivative with 12 glycine residues (GF) highlights glycine’s role in improving solubility. Unlike the main compound’s planar quinoline core, GF’s spherical structure enables unique electronic properties.

Research Findings and Implications

- Synthetic Routes: The main compound’s synthesis likely involves acyl chloride intermediates (similar to ’s method for quinoline carboxamides) .

- Biological Potential: The 8-hydroxy group may mimic catechol structures in antioxidants, while the glycine moiety could enhance target specificity compared to NAT-1/NAT-2 .

- Stability : Unlike N-(amidomethyl)glycine esters , the main compound’s glycine linkage is less prone to nitrosation, favoring in vivo stability.

Biological Activity

N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine is a compound belonging to the quinoline derivatives family, characterized by a complex structure that includes both hydroxyl and carbonyl functional groups. This unique combination potentially enhances its biological activity, making it an interesting subject for pharmacological research.

Chemical Structure and Properties

The molecular structure of this compound features a quinoline backbone with an attached glycine moiety. The presence of the hydroxyl group contributes to its reactivity and interactions with biological macromolecules.

| Property | Details |

|---|---|

| Molecular Formula | C₁₃H₉N₃O₃ |

| Molecular Weight | 245.22 g/mol |

| CAS Number | 12302139 |

Biological Activities

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

The exact mechanism of action of this compound is still under investigation. However, it is hypothesized that its interaction with biological targets such as proteins and nucleic acids plays a critical role in its biological activity. Techniques such as molecular docking studies can elucidate these interactions further .

Study 1: Antimicrobial Evaluation

A recent study evaluated the antimicrobial activity of various quinoline derivatives, including this compound. The results indicated moderate activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL .

Study 2: Antioxidant Activity Assessment

In vitro assays demonstrated that the compound exhibited significant antioxidant activity, as measured by DPPH radical scavenging assays. The IC50 value was determined to be approximately 30 µg/mL, indicating a strong potential for use in formulations aimed at reducing oxidative damage .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 8-Amino-4-oxo-1,4-dihydroquinoline-2-carboxylic acid | Contains an amino group and carboxylic acid | Antimicrobial |

| 8-Hydroxyquinoline | Simple hydroxylated quinoline | Antioxidant, antifungal |

| N-(4-Hydroxyphenyl)glycine | Hydroxylated phenyl group attached to glycine | Antioxidant |

This table highlights how this compound's combination of functional groups may enhance its biological activities compared to simpler derivatives.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(8-Hydroxy-4-oxo-1,4-dihydroquinoline-2-carbonyl)glycine, and what coupling agents are optimal?

- Methodology : The compound can be synthesized via peptide coupling techniques. A common approach involves reacting 8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxylic acid with glycine derivatives using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or dicyclohexylcarbodiimide (DCC) under anhydrous conditions. Post-reaction purification via column chromatography ensures high yields (≥75%) .

- Validation : Confirm the product’s integrity using nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C NMR) and high-resolution mass spectrometry (HRMS) to verify molecular weight and functional groups .

Q. How can spectroscopic techniques elucidate the structure of this compound?

- Approach :

NMR : H NMR identifies proton environments (e.g., aromatic protons from the quinoline ring at δ 7.8–8.5 ppm, glycine α-protons at δ 3.8–4.2 ppm). C NMR confirms carbonyl groups (e.g., quinoline C=O at ~170 ppm) .

HRMS : Provides exact mass (e.g., calculated for CHNO: 286.0589 Da) and fragmentation patterns .

IR Spectroscopy : Detects key functional groups (e.g., O-H stretch at ~3200 cm, C=O stretches at ~1650 cm) .

Q. What biological activities are associated with the 8-hydroxyquinoline scaffold in related compounds?

- Known Activities : The 8-hydroxyquinoline core exhibits antimicrobial, anticancer, and neuroprotective properties. For example, derivatives like N-(2-(1-Benzylpiperidin-4-yl)ethyl)-8-hydroxy-4-oxo-1,4-dihydroquinoline-2-carboxamide (Compound 27) show sigma-1 receptor affinity, suggesting potential neuroprotective effects .

- Mechanistic Insight : Quinoline derivatives may chelate metal ions or interact with enzymes like topoisomerases, disrupting DNA replication in pathogens or cancer cells .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation of this compound, and what refinement software is recommended?

- Procedure :

Crystallization : Use slow evaporation in polar aprotic solvents (e.g., DMF/water mixtures) to grow single crystals.

Data Collection : Employ synchrotron radiation or Cu-Kα sources for high-resolution diffraction data.

Refinement : Use SHELXL for small-molecule refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional angles .

- Outcome : The crystal structure reveals intramolecular hydrogen bonds (e.g., O-H···O between hydroxy and carbonyl groups), stabilizing the planar quinoline-glycine conformation .

Q. What strategies address contradictory data in biological activity assays for this compound?

- Analytical Framework :

Orthogonal Assays : Validate antimicrobial activity using both broth microdilution (MIC) and disk diffusion methods to cross-check inhibition zones .

Dose-Response Curves : Compare EC values across cell lines (e.g., cancer vs. normal) to assess selectivity.

Mechanistic Studies : Use enzyme inhibition assays (e.g., topoisomerase II) or fluorescence polarization to confirm target engagement .

- Case Study : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., serum protein binding); use isothermal titration calorimetry (ITC) to quantify binding affinities under physiological conditions .

Q. How can computational modeling predict interactions between this compound and biological targets like sigma-1 receptors?

- Methods :

Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding poses within the sigma-1 receptor’s hydrophobic pocket.

Molecular Dynamics (MD) : Simulate ligand-receptor stability over 100 ns to evaluate hydrogen bond persistence and conformational changes .

QSAR Models : Corinate substituent effects (e.g., electron-withdrawing groups on the quinoline ring) with receptor affinity using partial least squares regression .

- Validation : Compare predicted binding energies with experimental IC values from radioligand displacement assays .

Methodological Notes

- Synthesis : Prioritize EDCI over DCC for reduced toxicity and easier byproduct removal .

- Crystallography : For twinned crystals, use SHELXL’s TWIN command to refine data .

- Data Contradictions : Always contextualize biological results with pharmacokinetic parameters (e.g., LogP, plasma protein binding) to distinguish intrinsic activity from bioavailability effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.